4-tert-butyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide
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Overview
Description
4-tert-butyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a trifluoromethylphenyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide typically involves a multi-step process. One common method starts with the preparation of the benzenesulfonamide derivative, followed by the introduction of the tert-butyl group and the trifluoromethylphenyl group through a series of reactions. The key steps include:
Formation of Benzenesulfonamide Derivative: This step involves the reaction of aniline with sulfonyl chloride to form the benzenesulfonamide.
Introduction of Tert-Butyl Group: The tert-butyl group is introduced via alkylation using tert-butyl bromide in the presence of a base such as potassium carbonate.
Formation of the Schiff Base: The final step involves the condensation of the benzenesulfonamide derivative with 4-(trifluoromethyl)benzaldehyde to form the Schiff base, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
4-tert-butyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The sulfonamide moiety can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butyl-N-[(E)-[1-[(2-chloro-4-fluorophenyl)methyl]indol-3-yl]methylideneamino]benzenesulfonamide
- 4-tert-butyl-N-[(E)-[1-[(4-methylphenyl)methyl]indol-3-yl]methylideneamino]benzenesulfonamide
Uniqueness
4-tert-butyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it more effective in interacting with biological targets compared to similar compounds without the trifluoromethyl group.
Properties
IUPAC Name |
4-tert-butyl-N-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O2S/c1-17(2,3)14-8-10-16(11-9-14)26(24,25)23-22-12-13-4-6-15(7-5-13)18(19,20)21/h4-12,23H,1-3H3/b22-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSOBMHFHFBWHZ-WSDLNYQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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